molecular formula C18H25NO2 B035242 5-Octyloxymethyl-8-quinolinol CAS No. 102269-68-1

5-Octyloxymethyl-8-quinolinol

Cat. No.: B035242
CAS No.: 102269-68-1
M. Wt: 287.4 g/mol
InChI Key: LIAHOBMFROLCJL-UHFFFAOYSA-N
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Description

5-Octyloxymethyl-8-quinolinol: is a chemical compound known for its ability to form complexes with various metal ions. It is a derivative of 8-quinolinol, where the hydrogen atom at the 5-position is replaced by an octyloxymethyl group. This modification enhances its solubility in organic solvents and its ability to interact with metal ions, making it useful in various analytical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-octyloxymethyl-8-quinolinol typically involves the alkylation of 8-quinolinol. The process begins with the reaction of 8-quinolinol with an alkylating agent, such as octyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Octyloxymethyl-8-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Octyloxymethyl-8-quinolinol is widely used in analytical chemistry for the separation and determination of metal ions. Its ability to form stable complexes with metals makes it a valuable reagent in various analytical techniques, including spectrophotometry and chromatography .

Biology and Medicine: In biological research, this compound is used to study metal ion interactions in biological systems.

Industry: The compound is used in industrial processes for the extraction and purification of metals. Its ability to selectively bind to specific metal ions makes it useful in hydrometallurgy and other metal recovery processes .

Mechanism of Action

The primary mechanism of action of 5-octyloxymethyl-8-quinolinol involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the quinolinol ring coordinate with the metal ion, forming a stable complex. This chelation process is influenced by factors such as pH, solvent, and the presence of competing ligands. The formation of these complexes can alter the chemical and physical properties of the metal ions, making them easier to detect or separate .

Comparison with Similar Compounds

    8-Quinolinol: The parent compound, which lacks the octyloxymethyl group.

    5-Chloromethyl-8-quinolinol: A derivative with a chloromethyl group instead of an octyloxymethyl group.

    5-Methoxymethyl-8-quinolinol: A derivative with a methoxymethyl group.

Uniqueness: 5-Octyloxymethyl-8-quinolinol is unique due to its enhanced solubility in organic solvents and its ability to form stable complexes with a wide range of metal ions. These properties make it particularly useful in applications where solubility and metal ion selectivity are critical .

Properties

IUPAC Name

5-(octoxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-13-21-14-15-10-11-17(20)18-16(15)9-8-12-19-18/h8-12,20H,2-7,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAHOBMFROLCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566130
Record name 5-[(Octyloxy)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102269-68-1
Record name 5-[(Octyloxy)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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